molecular formula C23H26ClN3O3 B11421746 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B11421746
M. Wt: 427.9 g/mol
InChI Key: BPSFMHCYBQGXQV-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a trimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the trimethylphenoxyacetamide moiety: This can be done through nucleophilic substitution reactions where the phenoxy group is introduced to the acetamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide
  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H26ClN3O3/c1-14(2)27(22(28)13-29-20-11-15(3)10-16(4)17(20)5)12-21-25-23(26-30-21)18-6-8-19(24)9-7-18/h6-11,14H,12-13H2,1-5H3

InChI Key

BPSFMHCYBQGXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C)C)C

Origin of Product

United States

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